Diethyl phosphonate

Descripción

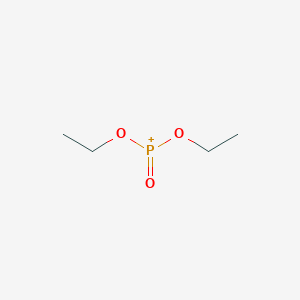

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diethoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCYSACZTOKNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

138 °C, Boiling point: 54 °C at 6 mm Hg | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.069 g/cu cm at 25 °C | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.76 (Air = 1) | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.2 [mmHg], 11.2 mm Hg at 25 °C | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

762-04-9 | |

| Record name | Diethyl hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Diethyl Phosphonate and Its Derivatives

Established Synthetic Routes to Diethyl Phosphonate (B1237965)

The production of diethyl phosphonate is primarily achieved through reactions involving phosphorus trichloride (B1173362) and ethanol (B145695). wikipedia.orgvinuthana.com Alternative methods, such as the Michaelis-Arbuzov rearrangement, are also employed, particularly in industrial settings for large-scale production. wikipedia.org

The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with ethanol (C₂H₅OH). wikipedia.orgvinuthana.com The key raw materials are high-purity phosphorus trichloride and ethanol. vinuthana.com The reaction proceeds as follows:

PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org

In this pathway, phosphorus trichloride reacts with three equivalents of ethanol to yield this compound, with hydrogen chloride and ethyl chloride as by-products. wikipedia.org

Another significant pathway is the Michaelis-Arbuzov reaction , which involves the thermal rearrangement of a trialkyl phosphite (B83602), such as triethyl phosphite (TEP), in the presence of an alkyl halide catalyst, typically ethyl iodide (EtI). wikipedia.org The reaction transforms the trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org

However, for the synthesis of this compound ((EtO)₂P(O)H), a variation of the Arbuzov reaction is used where triethyl phosphite is heated with an alkyl halide. organic-chemistry.org The reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org A subsequent Sₙ2 reaction by the halide anion on one of the ethyl groups yields the final phosphonate product. wikipedia.org

The Atherton-Todd reaction provides another route, primarily for converting dialkyl phosphites into other derivatives like dialkyl chlorophosphates, which can then be reacted with alcohols or amines. wikipedia.orgbeilstein-journals.org The reaction uses a dialkyl phosphite, carbon tetrachloride, and a base. wikipedia.org While not a direct synthesis of this compound from basic precursors, it utilizes this compound to create other functionalized phosphorus compounds. tandfonline.com

For large-scale industrial production, particularly via the Arbuzov-type rearrangement of triethyl phosphite, process optimization is critical for safety, yield, and purity. Key parameters are carefully controlled:

Temperature Control : The reaction is highly exothermic. Maintaining a stable temperature, typically between 175-185°C, is crucial to maximize the rearrangement rate while preventing thermal runaway.

Catalyst Loading : The concentration of the ethyl iodide catalyst is optimized, usually in the range of 2-2.5 wt%, to balance reaction activity with the formation of byproducts.

Feedstock Purity : The triethyl phosphite (TEP) feedstock must have high purity (>98%) and low acid content to prevent undesirable side reactions.

Controlled Addition : To manage the exotherm, TEP is added at a controlled rate. In some continuous processes, a "heel" of about 20-25% this compound by weight of TEP is used to moderate the initial reaction.

Purification : Post-reaction, the crude product is purified. This typically involves vacuum distillation to separate the high-purity this compound (97-99%) and recover the ethyl iodide catalyst for reuse.

The following table summarizes key parameters for the industrial synthesis of this compound via the Arbuzov reaction.

| Parameter | Optimal Range | Purpose |

| Temperature | 175–185°C | Maximizes rearrangement rate |

| EtI Catalyst Loading | 2–2.5 wt% | Balances reaction activity and byproduct formation |

| TEP Addition Rate | Controlled (e.g., 0.5–1.0 mL/min) | Prevents overheating and thermal runaway |

| Heel Proportion | 20–25% of TEP mass | Stabilizes the initial phase of the reaction |

| TEP Purity | >98% | Avoids side reactions |

Synthesis of Phosphonate Esters and Related Phosphorus-Containing Compounds

This compound is a versatile starting material for synthesizing a variety of functionalized phosphonates, which are analogues of amino acids, esters, and other important chemical structures. rsc.orgd-nb.info

α-Aminophosphonates are phosphorus analogues of α-amino acids and are of significant interest in medicinal chemistry. sciforum.netwikipedia.org They are primarily synthesized using this compound via the Kabachnik-Fields reaction or the Pudovik reaction.

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and this compound. wikipedia.orgorganic-chemistry.org The reaction can proceed through two main pathways:

Formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of diethyl phosphite (the Pudovik reaction pathway). wikipedia.orgcore.ac.uk

Formation of an α-hydroxyphosphonate from the carbonyl and diethyl phosphite, followed by nucleophilic substitution by the amine. core.ac.uk

The specific mechanism depends on the nature of the reactants. core.ac.uk A general scheme for the Kabachnik-Fields reaction is shown below:

R¹R²C=O + R³NH₂ + (EtO)₂P(O)H → (EtO)₂P(O)-C(R¹R²)-NHR³ + H₂O

Numerous catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, can be used to promote the reaction. organic-chemistry.orgarkat-usa.org However, catalyst-free and solvent-free methods, often assisted by microwave irradiation, have also been developed as greener alternatives. sciforum.netcapes.gov.br

The Pudovik reaction (or aza-Pudovik reaction) is the two-component addition of diethyl phosphite across the C=N double bond of a pre-formed or in situ generated imine. sciforum.netajol.info This method is considered a fully atom-efficient approach to α-aminophosphonates. mdpi.com The reaction is often catalyzed by bases or Lewis acids, although catalyst-free versions at elevated temperatures exist. ajol.infomdpi.com

β-Phosphonomalonates are synthesized through a tandem Knoevenagel condensation and phospha-Michael addition reaction. rsc.org This one-pot, three-component reaction involves an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or dicyanomethane), and this compound. rsc.orgtandfonline.com

The reaction sequence is as follows:

Knoevenagel Condensation : The aldehyde reacts with the active methylene compound, catalyzed by a base, to form an electron-deficient alkene (a Knoevenagel adduct).

Phospha-Michael Addition : this compound undergoes a nucleophilic conjugate addition to the activated C=C bond of the Knoevenagel adduct.

This process is highly efficient under solvent-free conditions at room temperature, often using catalysts like choline (B1196258) hydroxide (B78521) or quaternary ammonium (B1175870) salts. rsc.orgtandfonline.com The products can frequently be purified by simple crystallization without the need for column chromatography. rsc.org

The table below shows examples of β-phosphonomalonate synthesis using various aldehydes.

| Aldehyde | Active Methylene Compound | Catalyst | Yield |

| Benzaldehyde | Malononitrile | [H-dabco][AcO] | 95% |

| 4-Methylbenzaldehyde | Malononitrile | [H-dabco][AcO] | 98% |

| 4-Chlorobenzaldehyde | Malononitrile | [H-dabco][AcO] | 96% |

| Thiophene-2-carbaldehyde | Malononitrile | [H-dabco][AcO] | 91% |

| Data sourced from a study on tandem Knoevenagel–phospha-Michael reactions. rsc.org |

The synthesis of α-hydroxyphosphonates from this compound is typically achieved through the Pudovik reaction or the related Abramov reaction . wikipedia.orgrjpbcs.com This reaction involves the nucleophilic addition of this compound to the carbonyl carbon of an aldehyde or ketone. wikipedia.orgarkat-usa.org

(EtO)₂P(O)H + RCHO → (EtO)₂P(O)CH(OH)R

The reaction is generally base-catalyzed, with catalysts ranging from triethylamine (B128534) and piperazine (B1678402) to solid-supported bases like ion-exchange resins or inorganic salts such as KHSO₄. rjpbcs.comacgpubs.orgtandfonline.com Solvent-free conditions, sometimes involving grinding or heating, have been shown to be effective and environmentally friendly. acgpubs.orgresearchgate.net For instance, various aromatic aldehydes react efficiently with diethyl phosphite at 60°C or even at ambient temperature under solvent-less conditions to yield the corresponding α-hydroxyphosphonates in high yields. rjpbcs.comresearchgate.net

Synthesis of γ-Oxo-phosphonates

The synthesis of γ-oxo-phosphonates can be achieved through several modern chemical strategies. One notable method involves a photo-induced phosphorus radical-based semi-pinacol rearrangement. oaepublish.comrhhz.net This approach is advantageous as it often avoids the need for external oxidants and can proceed under mild conditions, such as sunlight irradiation. rhhz.net The general strategy utilizes oxime phosphonates as precursors to phosphorus radicals, which then undergo a rearrangement to form the target γ-oxo-phosphonate. rhhz.net This transformation is valuable as the resulting products are precursors to hydroxyphosphoric acids, which have applications in medicinal chemistry. rhhz.net

Another effective method is the N-heterocyclic carbene (NHC)-catalyzed radical acylphosphorylation of alkenes. acs.orgnih.gov This process involves the generation of a Breslow enolate, which undergoes a single-electron transfer (SET) with an oxime phosphonate to produce a phosphoryl radical. acs.orgnih.gov This radical can then be coupled with various styrenes and aldehydes to yield a range of γ-oxo-phosphonates. acs.orgnih.gov Electrochemical studies and radical clock experiments support the proposed mechanism for this organocatalytic transformation. acs.orgnih.gov

Historically, methods for synthesizing γ-oxo-phosphine oxides, which are structurally related to γ-oxo-phosphonates, have included using a stoichiometric amount of a silver salt to initiate the phosphorus radical formation, although this often required high reaction temperatures. rhhz.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product |

| Oxime phosphonate | Alkene/Aldehyde | Light (e.g., sunlight) | Mild, oxidant-free | γ-Oxo-phosphonate |

| Alkene | Aldehyde | N-Heterocyclic Carbene, Oxime phosphonate | Single-electron transfer | γ-Oxo-phosphonate |

Synthesis of Diethyl Vinylphosphonate (B8674324)

Diethyl vinylphosphonate (DEVP) is a versatile monomer and synthetic intermediate. sigmaaldrich.com One common synthetic route involves the reaction of 1,2-dibromoethane (B42909) with triethylphosphite. rsc.org The reaction is typically heated to a high temperature (e.g., 160 °C), and the triethylphosphite is added dropwise. rsc.org The resulting crude product, diethyl (2-bromo)ethylphosphonate, is then purified. rsc.org

An alternative synthesis starts from vinylphosphonic acid. In a multi-step process, vinylphosphonic acid is heated with diethyl 2-acetoxyethanephosphonate, leading to the formation of crude monoethyl vinylphosphonate as ethyl acetate (B1210297) is distilled off. prepchem.com This intermediate is then treated with triethyl orthoformate and heated, causing the distillation of light ends and yielding diethyl vinylphosphonate upon final distillation. prepchem.com This method can provide a yield of approximately 70%. prepchem.com

Furthermore, diethyl 1-substituted vinylphosphonates can be synthesized through a piperidine-catalyzed decarboxylative condensation of 2-diethoxyphosphorylalkanoic acids with formaldehyde. psu.edu This approach offers a convenient route to various α,β-unsaturated phosphonates. psu.edu

| Starting Material | Reagents | Conditions | Product | Yield |

| 1,2-Dibromoethane | Triethylphosphite | 160 °C, 6 h | Diethyl (2-bromo)ethylphosphonate | 60% |

| Vinylphosphonic acid | Diethyl 2-acetoxyethanephosphonate, Triethyl orthoformate | Stepwise heating to 200 °C, then reflux at ~75 °C followed by heating to 150 °C | Diethyl vinylphosphonate | ~70% |

| 2-Diethoxyphosphorylalkanoic acids | Formaldehyde, Piperidine | - | Diethyl 1-substituted vinylphosphonates | - |

Preparation of Diethyl Benzylphosphonates

A straightforward method for preparing diethyl benzylphosphonate is the Michaelis-Arbuzov reaction. frontiersin.org This involves refluxing benzyl (B1604629) chloride with triethyl phosphite. The reaction temperature should be carefully controlled, not exceeding 200°C. chegg.com

A more recent and sustainable approach utilizes a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.org In this method, a benzyl halide is reacted with a dialkyl phosphite in the presence of potassium carbonate, KI, and PEG-400 at room temperature. frontiersin.org PEG-400 acts as both a solvent and a phase-transfer catalyst, while KI facilitates the in situ formation of the more reactive benzyl iodide. frontiersin.org This protocol avoids the use of volatile organic solvents and provides excellent yields. frontiersin.org

Another procedure involves the reaction of benzylphosphonic acid with triethyl orthoacetate at 90°C overnight. nih.govchemicalbook.com After the reaction is complete, the excess orthoester is removed under reduced pressure, and the product is purified by column chromatography, yielding a high purity product. nih.govchemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield |

| Benzyl chloride | Triethyl phosphite | None | Reflux, <200°C, 1 hour | - |

| Benzyl halide | Diethyl phosphite | PEG-400/KI/K2CO3 | Room temperature, 6 hours | Excellent |

| Benzylphosphonic acid | Triethyl orthoacetate | None | 90°C, overnight | 98% nih.govchemicalbook.com |

Synthesis of Diethyl (Trichloromethyl)phosphonate

Diethyl (trichloromethyl)phosphonate is a valuable reagent, particularly for the synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds via the Horner-Wadsworth-Emmons reaction. chemicalbook.com It can be synthesized through various methods. One approach involves a radical-induced reaction of benzyldiethyl phosphite with carbon tetrachloride in the presence of dibenzoyl peroxide and UV irradiation, which gives a high yield. chemicalbook.com

A common laboratory preparation involves the reaction of diethyltrimethylsilyl phosphite with carbon tetrachloride, affording the product in good yield. chemicalbook.com Additionally, it can be synthesized from the reaction of diethyl phosphite with carbon tetrachloride in the presence of a base.

The compound can also be prepared by reacting triethyl phosphite with carbon tetrachloride. This reaction is often initiated by a radical initiator or by heating.

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Yield |

| Benzyldiethyl phosphite | Carbon tetrachloride | Dibenzoyl peroxide, UV light | 87% chemicalbook.com |

| Diethyltrimethylsilyl phosphite | Carbon tetrachloride | - | 60% chemicalbook.com |

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate

Diethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent, is a key reagent for the conversion of aldehydes to terminal alkynes. sigmaaldrich.comacs.org Its synthesis involves a diazo-transfer reaction. orgsyn.org

A typical procedure starts with diethyl (2-oxopropyl)phosphonate. orgsyn.org The phosphonate is first treated with a base, such as sodium hydride (NaH), in an appropriate solvent like toluene (B28343) at 0°C to form the corresponding enolate. orgsyn.org A diazo-transfer agent, commonly 4-acetamidobenzenesulfonyl azide (B81097), dissolved in a solvent like tetrahydrofuran (B95107) (THF), is then added to the enolate solution. orgsyn.org The reaction mixture is stirred at room temperature for an extended period (e.g., 20 hours) to complete the reaction. orgsyn.org The product is then isolated and purified. orgsyn.org

| Starting Material | Reagents | Base | Solvent | Conditions |

| Diethyl (2-oxopropyl)phosphonate | 4-Acetamidobenzenesulfonyl azide | Sodium hydride (60% dispersion in mineral oil) | Toluene, THF | 0°C to room temperature, 20 h orgsyn.org |

| Diethyl (2-oxopropyl)phosphonate | Tosyl azide | Triethylamine | Diethyl ether | Room temperature, 18 h |

Synthesis of Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate

This compound is a useful reagent in the Wittig-Horner synthesis of enol ethers. orgsyn.orgorgsyn.org The synthesis is typically a protection reaction of diethyl hydroxymethylphosphonate. orgsyn.orgorgsyn.org

The procedure involves mixing diethyl hydroxymethylphosphonate with dihydropyran in a solvent such as diethyl ether. orgsyn.orgorgsyn.org A catalytic amount of an acid, such as phosphorus oxychloride, is added to the mixture. orgsyn.orgorgsyn.org The reaction is allowed to proceed at room temperature for several hours. orgsyn.orgorgsyn.org After the reaction is complete, the mixture is worked up by washing with saturated sodium bicarbonate solution, water, and brine. orgsyn.orgorgsyn.org The organic layer is then dried, and the solvent is removed to yield the crude product, which can be purified by Kugelrohr distillation to give a high yield of the desired product. orgsyn.orgorgsyn.org

The precursor, diethyl hydroxymethylphosphonate, can be prepared by reacting diethyl phosphite with paraformaldehyde in the presence of triethylamine. orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |

| Diethyl hydroxymethylphosphonate | Dihydropyran | Phosphorus oxychloride | Diethyl ether | Room temperature, 3 hours | 84-93% orgsyn.orgorgsyn.org |

Synthesis of Diethyl ((phenylthio)methyl)phosphonate

Diethyl ((phenylthio)methyl)phosphonate is an intermediate in organic synthesis. ontosight.ai A common method for its preparation is the Michaelis-Arbuzov reaction between chloromethyl phenyl sulfide (B99878) and triethyl phosphite. orgsyn.org The reaction involves heating the mixture, and the chloromethyl phenyl sulfide is added slowly to control the exothermic reaction, allowing the internal temperature to rise to 150-160°C. orgsyn.org After the addition is complete, the mixture is refluxed for several hours. orgsyn.org The excess triethyl phosphite is removed under reduced pressure, and the product is purified by fractional distillation, resulting in a high yield. orgsyn.org

An alternative approach involves the reaction of diethyl methylphosphonate (B1257008) with phenylthiol in the presence of a base. ontosight.ai

This compound can be further oxidized to diethyl [(phenylsulfonyl)methyl]phosphonate using an oxidizing agent like hydrogen peroxide in acetic acid. orgsyn.org

| Reactant 1 | Reactant 2 | Conditions | Yield |

| Chloromethyl phenyl sulfide | Triethyl phosphite | Reflux, 150-160°C, 12 hours | 91% orgsyn.org |

| Diethyl methylphosphonate | Phenylthiol | Base | - |

Synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate

A notable method for the synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate involves the O-alkylation of a precursor, diethyl (2-azido-2-benzoylaminomethyl)phosphonate, with phenol. rsc.org This approach is highlighted for its efficiency and environmentally benign characteristics, proceeding under mild conditions and offering a simple work-up procedure. rsc.org

The synthesis strategy is predicated on the reaction of the azide derivative with phenolic alcohol in the presence of various bases and solvents. rsc.org The precursor, diethyl (2-azido-2-benzoylaminomethyl)phosphonate, is a stable compound that can be prepared from the corresponding diethyl (2-bromo-2-benzoylaminomethyl)phosphonate by reaction with sodium azide. rsc.org

The O-alkylation reactions were carried out at room temperature over 48 hours, exploring different combinations of solvents and bases to optimize the reaction yield. rsc.org The structure of the final product is confirmed using 1H NMR, 13C-NMR, and mass spectral data. rsc.org

Reaction Conditions for the Synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate:

| Solvent | Base | Reaction Time | Temperature |

| Acetone | Et3N, DIEPA | 48 hours | Room Temperature |

| CH3CN | Et3N, DIEPA | 48 hours | Room Temperature |

| THF | Et3N, DIEPA | 48 hours | Room Temperature |

This table summarizes the experimental conditions investigated for the O-alkylation reaction. rsc.org

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate

The synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates has been achieved through efficient and diastereospecific methods. researchgate.netbioengineer.org A key strategy involves the 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various dipolarophiles. researchgate.netbioengineer.org

For instance, the reaction with dimethyl maleate (B1232345) leads to the formation of O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate as a single diastereoisomer. bioengineer.org This intermediate can then be converted to O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate through hydrogenation and subsequent treatment with ammonia. researchgate.netbioengineer.org

Similarly, using cis-1,4-dihydroxybut-2-ene as the dipolarophile yields O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate. researchgate.netbioengineer.org This can be transformed into O,O-diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate via mesylation, hydrogenolysis to induce intramolecular cyclization, and finally ammonolysis to introduce the amino group. researchgate.netbioengineer.org

Another approach involves the reduction of functionalized iminophosphonates. For example, diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)pyrrolidin-2-yl)phosphonate can be synthesized from the corresponding pyrroline-1-oxide precursor using sodium cyanoborohydride (NaBH3CN) and acetic acid in a mixture of acetonitrile (B52724) and water. researchgate.net

Examples of Synthesized Functionalized Diethyl(pyrrolidin-2-yl)phosphonates:

| Precursor | Reagents | Product | Yield |

| Diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1-pyrroline-1-oxide)phosphonate | NaBH3CN, AcOH, CH3CN/H2O | Diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)pyrrolidin-2-yl)phosphonate | 71% |

| Diethyl ((2RS,3SR)-3-(3-chloro-4-fluorophenyl)carbamoyl)-2-phenyl-1-pyrroline-1-oxide)phosphonate | NaBH3CN, AcOH, CH3CN/H2O | Diethyl ((2RS,3SR)-3-(3-chloro-4-fluorophenyl)carbamoyl)-2-phenylpyrrolidine-2-phosphonate hydrochloride | 53% |

This table presents specific examples of the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates via reduction of iminophosphonates. researchgate.net

Synthesis of Diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate

The synthesis of polyfluoroalkyl phosphonates, such as diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate, presents unique challenges. Standard synthetic routes like the Michaelis-Arbuzov and Michaelis-Becker reactions have been found to be ineffective for producing these compounds. rsc.orgresearchgate.net

Research has indicated that the reaction of trimethyl phosphite with 1,1,1-trifluoro-2-iodoethane (B141898) is significantly slower than side reactions, hindering the direct formation of the desired product. rsc.orgresearchgate.net To overcome this, a simple three-step synthetic pathway using readily available substrates has been developed. rsc.orgresearchgate.net While the full specifics of this three-step synthesis are detailed in the primary literature, it represents a viable alternative to classical methods. rsc.orgresearchgate.net

Another related synthetic development is the preparation of 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate, a masked carbene, from 2-amino-1,1,3,3,3-pentafluoropropyl phosphonate and tert-butyl nitrite. digitellinc.com This diazo derivative serves as a versatile building block for creating other complex fluorinated phosphonates. digitellinc.com

Synthesis of Diethyl Cyclopropylphosphonate

A second method relies on the 1,3-elimination of hydrogen bromide (HBr) from diethyl 3-bromopropylphosphonate. rsc.orgscilit.com The selectivity of this elimination reaction is highly dependent on the solvent used. In an aprotic polar solvent like dimethylformamide (DMF), 1,3-elimination is favored, leading to the formation of diethyl cyclopropylphosphonate. scilit.com Conversely, using a protic solvent such as t-BuOH promotes 1,2-elimination, resulting in propenylphosphonate. scilit.com

Furthermore, catalytic asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate, catalyzed by a Ru(II)-Pheox complex, provides a highly stereoselective route to optically active cyclopropylphosphonates. sigmaaldrich.cnresearchgate.net This method is effective for various alkenes, including α,β-unsaturated carbonyl compounds, and generally results in high yields and excellent diastereoselectivity. sigmaaldrich.cnresearchgate.net

Comparison of Synthetic Routes to Diethyl Cyclopropylphosphonate:

| Method | Starting Materials | Key Reagents | Yield |

| Grignard Reaction & Oxidation | Cyclopropyl bromide, Magnesium, Diethyl chlorophosphite | NaIO4 | 30% (overall) |

| Elimination Reaction | Diethyl 3-bromopropylphosphonate | Base (e.g., NaH), DMF | - |

| Catalytic Asymmetric Cyclopropanation | Styrene, Diethyl diazomethylphosphonate | Ru(II)-Pheox catalyst | High |

This table summarizes and compares different synthetic methodologies for preparing diethyl cyclopropylphosphonate. rsc.orgscilit.comsigmaaldrich.cnresearchgate.net

Green Chemistry Approaches in Phosphonate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to develop more sustainable and environmentally friendly processes. bioengineer.orgrsc.orgaithor.com Key areas of focus include the use of solvent-free reaction conditions and the application of novel solvent systems like deep eutectic solvents. bioengineer.orgrsc.orgaithor.com

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A number of phosphonate syntheses have been successfully adapted to solvent-free conditions.

For example, the one-pot, three-component Kabachnik-Fields reaction to produce α-aminophosphonates can be performed without a solvent. researchgate.netscilit.com The reaction of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions, sometimes with the aid of a catalyst, provides a simple and efficient route to these compounds. researchgate.netscilit.com One specific instance describes the synthesis of diethyl((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates using nano Cu2O as a recyclable, heterogeneous catalyst at room temperature. scilit.com Another report highlights a catalyst-free condensation of a carbonyl compound, an amine, and diethyl phosphite under solvent-free conditions. rsc.org

The synthesis of α-hydroxy phosphonates from substituted aromatic aldehydes and diethyl phosphite has also been achieved under solvent-free conditions at 65°C using copper(II) triflate as a catalyst. rjpbcs.com This method is noted for its simplicity, mild conditions, and high yields with no side product formation. rjpbcs.com

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as green alternatives to traditional organic solvents and ionic liquids. researchgate.netresearchgate.net They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a liquid with a low melting point. utp.edu.my DESs are attractive due to their low toxicity, low cost, biodegradability, and low vapor pressure. researchgate.net

In phosphonate synthesis, DESs can act as both the solvent and, in some cases, the catalyst. researchgate.net A choline chloride/urea deep eutectic solvent has been successfully used as a reusable medium for the Horner-Wadsworth-Emmons reaction between triethyl phosphonates and carbonyl compounds to produce (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org

Additionally, a one-pot, three-component reaction to synthesize 2-amino-4H-chromen-4-ylphosphonate derivatives has been accomplished using a deep eutectic solvent as a reusable and green medium under mild conditions. researchgate.net The use of a choline chloride and urea-based DES has also been reported as an efficient and environmentally benign medium for the metal-free synthesis of α-aminophosphine oxide and phosphonate derivatives. researchgate.net

Environmentally Benign Synthetic Protocols

The principles of green chemistry, which encourage the reduction of waste, use of less hazardous materials, and improvement of energy efficiency, have been increasingly applied to the synthesis of this compound and its derivatives. rsc.orgresearchgate.net These efforts focus on developing protocols that are not only efficient but also environmentally sustainable. Methodologies such as solvent-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the development of novel catalytic systems are at the forefront of this green transformation. rsc.org

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions are highly valued in green chemistry as they eliminate the environmental impact and costs associated with solvent use, recovery, and disposal. tandfonline.com Several important reactions for synthesizing this compound derivatives have been successfully adapted to solvent-free protocols.

One-pot, three-component reactions are particularly amenable to solvent-free conditions. The Kabachnik-Fields reaction, a cornerstone for the synthesis of α-aminophosphonates, is frequently performed without a solvent by reacting an aldehyde, an amine, and diethyl phosphite. researchgate.netscilit.comresearchgate.net This approach has been shown to be effective with or without a catalyst. sigmaaldrich.cnrsc.org When catalysts are used, they are often selected for their environmental compatibility and reusability. For instance, nano copper(I) oxide (nano Cu₂O), nano-rods of zinc oxide (ZnO), and natural catalysts like Natrolite zeolite have been employed to facilitate these reactions efficiently under solvent-free conditions. scilit.comresearchgate.netnih.gov Similarly, α-hydroxyphosphonates can be synthesized via the Pudovik reaction by reacting aldehydes with diethyl phosphite under solvent-less conditions, often promoted by catalysts like copper(II) triflate. rjpbcs.com

The advantages of these solvent-free methods include simplified work-up procedures, reduced reaction times, and often higher yields of the desired products. tandfonline.comderpharmachemica.com

Alternative Energy Sources

The use of alternative energy sources provides another avenue for greener synthesis by enhancing reaction rates and reducing energy consumption compared to conventional heating methods. researchgate.netjmaterenvironsci.com

Microwave-Assisted Synthesis Microwave (MW) irradiation has emerged as a powerful tool in phosphonate chemistry, enabling rapid and efficient heating of reaction mixtures. rsc.orgjmaterenvironsci.com This technique has been successfully applied to multicomponent reactions to produce a variety of heterocyclic phosphonates. mdpi.comresearchgate.net For example, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate from salicylaldehyde, malononitrile, and diethyl phosphite can be achieved quantitatively under solvent-free microwave conditions. mdpi.com Microwave assistance is often combined with solvent- and catalyst-free conditions, further enhancing the green credentials of the synthesis. jmaterenvironsci.combeilstein-journals.org This approach has been used to prepare α-sulfamidophosphonates and (aminomethylene)bisphosphonates, significantly increasing yields and dramatically shortening reaction times from hours to minutes. jmaterenvironsci.combeilstein-journals.org The Michaelis-Becker reaction for preparing diethyl phosphonates also benefits from microwave irradiation, leading to improved yields and faster reactions compared to classical heating. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Citation(s) |

|---|---|---|---|---|---|

| (2-Amino-4H-chromen-4-yl)phosphonate | Salicylaldehyde, Malononitrile, Diethyl phosphite | TEA (15 mol%), Solvent-free, MW | 45 min | 93% | mdpi.com |

| α-Sulfamidophosphonate | Benzaldehyde, Sulfonamide, Triethyl phosphite | Catalyst-free, Solvent-free, MW (60 W) | 2-5 min | 93% | jmaterenvironsci.com |

| (Dialkylaminomethylene)bisphosphonate | Secondary Amine, Triethyl orthoformate, Diethyl phosphite | Catalyst-free, Solvent-free, MW (125 °C) | 1 h | 65-86% | beilstein-journals.org |

Advanced Catalytic Systems

The development of novel catalysts that are efficient, selective, and environmentally benign is a key goal of green chemistry.

Biocatalysis Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. tandfonline.commdpi.com This approach is particularly valuable for the synthesis of optically active phosphonates, as biological systems are inherently chiral. tandfonline.comtandfonline.com For example, various strains of cyanobacteria and yeast have been used as biocatalysts for the enantioselective reduction of keto-phosphonates to chiral hydroxyphosphonates with high conversion rates and excellent optical purity. mdpi.compsu.edu The yeast Rhodotorula mucilaginosa has been successfully applied to the deracemization of racemic mixtures of aminophosphonates to isolate pure enantiomers. frontiersin.org Biocatalytic methods represent a green alternative to traditional chemical synthesis, which often requires expensive chiral catalysts or complex multi-step procedures to achieve enantioselectivity. frontiersin.org

Table 2: Biocatalytic Reduction of Diethyl Oxophosphonates

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Citation(s) |

|---|---|---|---|---|---|

| Nodularia sphaerocarpa | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 99% | 92% | psu.edu |

| Nostoc cf-muscorum | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 26% | 99% | psu.edu |

| Arthrospira maxima | Diethyl 2-oxopropylphosphonate | Diethyl (S)-2-hydroxypropylphosphonate | 20% | 99% | psu.edu |

Organocatalysis Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. tandfonline.com These catalysts are often less toxic and more stable than their metal-based counterparts. In phosphonate synthesis, simple organic bases like di-n-butylamine (DBA) and pentamethyldiethylenetriamine (PMDTA) have been used to effectively catalyze multicomponent reactions for the production of pyrazolyl phosphonates and chromenyl phosphonates, respectively. tandfonline.comrsc.org These reactions often proceed under solvent-free conditions with high atom economy, offering a straightforward and environmentally friendly synthetic route. tandfonline.com

Green Heterogeneous Catalysis Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture and recycled, minimizing waste. scilit.com Recent research has focused on developing catalysts from renewable or environmentally benign sources. Humic acid, a natural and biodegradable biopolymer, has been shown to be an effective catalyst for the Kabachnik-Fields reaction under solvent-free conditions. researchgate.net Similarly, "ecocatalysts" derived from the thermal treatment of plants that hyperaccumulate metals, such as Arabidopsis halleri, have been developed. mdpi.com These plant-derived mixed metal oxides (Eco-MgZnOx) have proven to be efficient catalysts for the hydrophosphonylation of aldehydes under solventless conditions and can be recovered and reused multiple times. mdpi.com Furthermore, various nanoparticles, such as nano Cu₂O and ZnO, and clay-based catalysts like EPZG have been utilized as recyclable and eco-friendly options for synthesizing this compound derivatives. rsc.orgscilit.comnih.govderpharmachemica.com

Reaction Mechanisms and Reactivity of Diethyl Phosphonate

Fundamental Reactivity of the P-H Bond

The diethyl phosphonate (B1237965) molecule exists in a tautomeric equilibrium, predominantly favoring the phosphonate form, (C₂H₅O)₂P(O)H, over the phosphite (B83602) form, (C₂H₅O)₂POH. cdnsciencepub.comresearchgate.netwikipedia.org The equilibrium lies significantly towards the tetracoordinate phosphonate structure. cdnsciencepub.comresearchgate.net Despite the low concentration of the phosphite tautomer, many reactions of diethyl phosphonate are believed to proceed through this minor, more nucleophilic phosphorus(III) species. wikipedia.org

The P-H bond in the phosphonate form is highly reactive and susceptible to deprotonation by a base, which is a key step in many of its reactions, such as the Michaelis-Becker reaction. wikipedia.org The pKa value for the ionization of the P-H bond in this compound has been a subject of study, with estimates placing it around 13 in aqueous solution, indicating its moderate acidity. cdnsciencepub.comresearchgate.net This acidity allows for the formation of a phosphonate anion, a potent nucleophile.

Phosphorylating Agent Characteristics

This compound serves as an effective phosphorylating agent, capable of introducing the phosphonyl group into various molecules. This characteristic is fundamental to the synthesis of a wide array of organophosphorus compounds. For instance, it can be used in the phosphorylation of alcohols. rsc.org A Lewis-acid-catalyzed reaction between an alcohol and this compound, in the presence of an additive like trifluoromethanesulfonic anhydride (B1165640), can lead to the formation of the corresponding phosphonate ester with high yields. rsc.org This process involves the activation of the alcohol, followed by nucleophilic attack by the this compound.

The general mechanism for phosphorylation often involves the initial activation of the substrate, followed by nucleophilic attack from the phosphorus atom of this compound. The versatility of this compound as a phosphorylating agent is evident in its application to a broad scope of substrates under various catalytic systems. rsc.org

P-Alkylation Reactions

P-alkylation of this compound is a crucial method for the formation of a phosphorus-carbon bond, leading to the synthesis of a diverse range of phosphonate esters.

The Michaelis–Becker reaction is a classic method for the P-alkylation of dialkyl phosphonates. The reaction proceeds via the deprotonation of this compound with a base to form the sodium diethyl phosphite salt, which then acts as a nucleophile and reacts with an alkyl halide in a nucleophilic substitution reaction to yield an alkyl phosphonate. wikipedia.org

The general pathway can be represented as: (C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ M⁺ (C₂H₅O)₂P(O)⁻ M⁺ + R-X → (C₂H₅O)₂P(O)R + M-X

While effective, the yields of the Michaelis–Becker reaction can sometimes be lower than the related Michaelis–Arbuzov reaction. wikipedia.org The reaction conditions can be optimized, for instance, by using phase-transfer catalysis to improve the synthesis of certain phosphonates. researchgate.net A recent development has shown that a copper-catalyzed enantioconvergent radical Michaelis–Becker-type C(sp³)–P cross-coupling of racemic alkyl halides with H-phosphonates can produce α-chiral alkyl phosphorous compounds with high chemo- and stereoselectivity. sustech.edu.cn

Below is a table summarizing examples of the Michaelis-Becker reaction with various alkyl halides.

| Alkyl Halide (R-X) | Base | Solvent | Yield (%) |

| Methyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | >80 |

| Isopropyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |

| n-Butyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |

| Isobutyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |

Data sourced from representative examples of Michaelis-Becker reactions under phase-transfer catalysis conditions. researchgate.net

Hydrophosphonylation Reactions

Hydrophosphonylation involves the addition of the P-H bond of this compound across a carbon-carbon or carbon-heteroatom multiple bond. This reaction is a powerful tool for the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and β-phosphonoketones.

The Abramov reaction is the nucleophilic addition of this compound to the carbonyl group of aldehydes and ketones to form α-hydroxyphosphonates. wikipedia.orgresearchgate.net The reaction is typically base-catalyzed, where the base facilitates the formation of the nucleophilic phosphite anion. researchgate.net

The general mechanism involves the attack of the phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org The reaction can be performed with a variety of aldehydes and ketones, including α,β-unsaturated carbonyl compounds. wikipedia.org

The reaction conditions and yields for the Abramov reaction can vary depending on the substrates and catalysts used. Below are some examples:

| Carbonyl Compound | Catalyst/Conditions | Yield (%) |

| Benzaldehyde | Al(Salalen) complex | High |

| p-Chlorobenzaldehyde | Al-Li-BINOL complex | 80 |

| p-Tolualdehyde | Al-Li-BINOL complex | 82 |

| p-Anisaldehyde | Al-Li-BINOL complex | 88 |

| Cinnamaldehyde | Al-Li-BINOL complex | High |

Data compiled from studies on catalytic asymmetric hydrophosphonylation of aldehydes. mdpi.com

The catalytic asymmetric hydrophosphonylation of enones, a phospha-Michael addition, is a highly effective method for the enantioselective synthesis of γ-oxo phosphonates. scispace.com This reaction has been successfully achieved using chiral catalysts, such as dinuclear zinc complexes. scispace.com Under mild reaction conditions, these catalysts can promote the addition of diethyl phosphite to enones, affording the products in high yields and with excellent enantioselectivities. scispace.com

The development of such catalytic systems has made the asymmetric synthesis of biologically important phosphonate compounds more accessible. scispace.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Here are some examples of catalytic asymmetric hydrophosphonylation of enones:

| Enone Substrate | Catalyst | Enantiomeric Excess (ee %) | Yield (%) |

| Chalcone | Dinuclear Zn catalyst | 93-99 | up to 99 |

| (E)-4-phenylbut-3-en-2-one | Dinuclear Zn catalyst | 95 | 98 |

| (E)-4-(4-methoxyphenyl)but-3-en-2-one | Dinuclear Zn catalyst | 96 | 99 |

| (E)-4-(4-chlorophenyl)but-3-en-2-one | Dinuclear Zn catalyst | 94 | 97 |

This data represents findings from the first catalytic asymmetric phospha-Michael addition of enones. scispace.com

Hydrophosphorylation of Aliphatic Alkynes

The hydrophosphorylation of aliphatic alkynes with this compound is a significant method for synthesizing vinyl phosphonates, which are valuable intermediates in organic synthesis. This reaction involves the addition of the P-H bond of this compound across the carbon-carbon triple bond of an alkyne. The process is typically catalyzed by transition metal complexes, with copper and palladium being common choices.

The reaction mechanism, particularly when catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO), has been investigated through experimental observations and Density Functional Theory (DFT) studies. rsc.orgresearchgate.net These studies suggest a copper-catalyzed anti-Markovnikov hydrophosphorylation process. rsc.orgresearchgate.net The catalyst and the solvent are believed to play crucial roles in the reaction pathway. rsc.orgresearchgate.net It is proposed that the reaction does not proceed through a copper acetylide intermediate. Instead, it likely involves the addition of the nucleophilic phosphite tautomer of this compound to the alkyne, which is activated by the copper catalyst. researchgate.net The ZnO support is thought to assist in the P-H bond activation. researchgate.net DFT studies indicate that this mechanism favors the formation of the (E)-vinyl phosphonate isomer. rsc.orgresearchgate.net

Palladium complexes also effectively catalyze this transformation. For H-phosphonates like this compound, a Pd/dppp (dppp = 1,3-bis(diphenylphosphino)propane) catalyst system has been shown to be effective, producing Markovnikov adducts with high regioselectivity from both aromatic and aliphatic alkynes. nih.gov Mechanistic studies suggest that with a terminal alkyne, the this compound can act like a Brønsted acid, leading to the selective generation of an α-alkenylpalladium intermediate via hydropalladation, which then yields the Markovnikov product. nih.gov

In contrast, copper-catalyzed systems, often employing a copper salt like CuCl with a ligand such as ethylenediamine, can provide regio- and stereoselective (E)-vinylphosphonates. researchgate.netrsc.org The mechanism is thought to involve the formation of a metal σ-complex from an initial π-complex, followed by an intramolecular proton transfer to yield the final product. rsc.org

Table 1: Catalyst Systems in Hydrophosphorylation of Alkynes with this compound

| Catalyst System | Alkyne Type | Regioselectivity | Predominant Product | Reference |

| CuNPs/ZnO | Aliphatic | anti-Markovnikov | (E)-Vinyl phosphonate | rsc.org |

| Pd/dppp | Aliphatic/Aromatic | Markovnikov | α-Vinylphosphonate | nih.gov |

| CuCl/Ethylenediamine | Aromatic | Not specified | (E)-Vinylphosphonate | researchgate.net |

Condensation Reactions

Three-Component Condensation to α-Aminophosphonates

The one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and this compound is known as the Kabachnik-Fields reaction. rgmcet.edu.incore.ac.uk This reaction is a highly efficient and atom-economical method for synthesizing α-aminophosphonates, which are important analogues of α-amino acids. gjesr.com

The reaction mechanism is generally believed to proceed through one of two primary pathways. rgmcet.edu.in

Imine Pathway : The amine and the carbonyl compound first condense to form an imine intermediate. Subsequently, diethyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition. This step is essentially a Pudovik reaction. wikipedia.orgnih.gov

α-Hydroxyphosphonate Pathway : Diethyl phosphite first adds to the carbonyl compound to form an α-hydroxyphosphonate intermediate. This is then followed by a nucleophilic substitution of the hydroxyl group by the amine. rgmcet.edu.in

The imine pathway is more commonly accepted, and the role of the catalyst, if present, is often to facilitate either the imine formation or the subsequent nucleophilic addition. nih.gov A wide variety of catalysts can be used, including Lewis acids (e.g., BF3·OEt2, TaCl5-SiO2) and Brønsted acids. rgmcet.edu.incore.ac.uk However, the reaction can also proceed under catalyst-free and solvent-free conditions, highlighting its "green" chemistry potential. researchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. rgmcet.edu.in For instance, zinc and iron triflates have been shown to be efficient catalysts under mild conditions. nih.gov

The Pudovik reaction, a two-component reaction involving the addition of diethyl phosphite to a pre-formed imine, is a closely related process for preparing α-aminophosphonates. wikipedia.orgnih.gov

Table 2: Examples of Catalysts in the Kabachnik-Fields Reaction

| Catalyst | Components | Conditions | Outcome | Reference |

| TaCl5-SiO2 | Aldehyde, Amine, Diethyl phosphite | Mild | Good yields of α-aminophosphonates | rgmcet.edu.in |

| BF3·OEt2 | 2-Alkynylindole-3-carbaldehyde, Amine, Dimethyl phosphite | 25 °C, 20 min | α-Aminophosphonates | core.ac.uk |

| None | Carbonyl, Amine, Diethyl phosphite | Solvent-free, Ambient temp. | Good to excellent yields | researchgate.net |

| Zinc triflate | Substituted amine, Benzaldehyde, Diethyl phosphite | Mild | Good yields | nih.gov |

Michael Addition Reactions

Addition to α,β-Unsaturated Malonates

The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds is a key method for forming carbon-phosphorus bonds. wikipedia.org In the case of α,β-unsaturated malonates, this compound acts as a Michael donor, adding to the electron-deficient alkene (Michael acceptor). wikipedia.orgrsc.org

The reaction mechanism begins with the deprotonation of this compound by a base to generate a nucleophilic phosphonate anion. byjus.com This anion then attacks the β-carbon of the α,β-unsaturated malonate in a 1,4-conjugate addition. rsc.orgbyjus.com The resulting intermediate is an enolate, which is subsequently protonated by the conjugate acid of the base or the solvent to yield the final adduct. wikipedia.org

Various catalytic systems have been developed to promote this phospha-Michael reaction. Nanosized metal oxides, such as ZnO and nano γ-Fe2O3-pyridine, have proven to be highly efficient. rsc.org These catalysts often allow the reaction to proceed at room temperature under solvent-free conditions, providing the target adducts in high to quantitative yields in a short time. rsc.org Strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are also effective in promoting the conjugate addition of this compound to various Michael acceptors. rsc.org

Table 3: Catalytic Systems for Michael Addition to Unsaturated Malonates

| Catalyst | Michael Acceptor | Conditions | Yield | Reference |

| Nanosized ZnO | Arylidene malonate derivatives | Solvent-free, Room temp., 0.5-3 h | Quantitative | rsc.org |

| Nano γ-Fe2O3-pyridine | Unsaturated malonate derivatives | Solvent-free, Room temp., minutes | High | rsc.org |

| DBU | Acrylamide | Not specified | Good | rsc.org |

Conjugate Additions to Vinyl Phosphonates

This compound can also participate in conjugate additions where the Michael acceptor is itself a vinyl phosphonate. This reaction provides a route to functionalized bisphosphonates. The mechanism follows the general principles of the Michael addition.

A phosphoryl-stabilized carbanion, generated from the Michael addition of diethyl lithiophosphonate to a substituted vinyl phosphonate (like diethyl [1-(methylsulfonyl)vinyl]phosphonate), can be trapped in a one-pot reaction with aldehydes. oup.com This intermediate carbanion subsequently acts as a nucleophile in a Horner-Wadsworth-Emmons type reaction. oup.com

Furthermore, other nucleophiles can be added to diethyl vinylphosphonate (B8674324). Organocatalysts, such as thiourea (B124793) derivatives, can activate the vinyl phosphonate toward conjugate addition by amines. rsc.org This activation is proposed to occur through hydrogen bonding between the thiourea catalyst and the phosphoryl oxygen of the diethyl vinylphosphonate, which increases the electrophilicity of the alkene. rsc.org Similarly, various alcohols can undergo an oxa-Michael addition to diethyl vinylphosphonate under mild conditions, avoiding the need for strong bases or high temperatures. rsc.org Alkylcopper and vinylcopper complexes also readily add to diethyl vinylphosphonate. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

The mechanism of the HWE reaction involves the following steps:

Deprotonation : A base (e.g., NaH, NaOMe, BuLi) removes the acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion (anion). wikipedia.orgorganic-chemistry.org

Nucleophilic Addition : The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate called an oxaphosphetane. wikipedia.orgnrochemistry.com

Elimination : The oxaphosphetane intermediate collapses, breaking the P-C and C-O bonds and forming a new C=C double bond (the alkene) and a dialkylphosphate salt byproduct. nrochemistry.com An electron-withdrawing group alpha to the phosphonate is necessary for this final elimination to occur. wikipedia.org

A key feature of the HWE reaction is its stereoselectivity. It predominantly forms the (E)-alkene (trans). wikipedia.orgalfa-chemistry.com This selectivity is generally explained by steric approach control during the initial nucleophilic addition, where an antiperiplanar approach is favored to minimize steric hindrance. organic-chemistry.org This leads to an intermediate that preferentially eliminates to give the more thermodynamically stable (E)-alkene. nrochemistry.com

For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to accelerate the elimination of the oxaphosphetane, favoring the formation of the (Z)-alkene. wikipedia.org

Table 4: Key Features of the HWE Reaction

| Feature | Description | Reference |

| Reactants | Stabilized phosphonate carbanion + Aldehyde/Ketone | wikipedia.org |

| Key Intermediate | Oxaphosphetane | nrochemistry.com |

| Product | Alkene (predominantly E-isomer) | alfa-chemistry.com |

| Byproduct | Water-soluble dialkylphosphate salt | wikipedia.org |

| (Z)-Alkene Synthesis | Still-Gennari modification | wikipedia.org |

Mechanistic Insights into Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes, typically employs phosphonate-stabilized carbanions derived from reagents like this compound. mdpi.comwikipedia.org This reaction generally favors the formation of (E)-alkenes. The established mechanism begins with the deprotonation of the phosphonate at the α-carbon by a base to form a phosphonate carbanion. mdpi.com This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step, to form diastereomeric alkoxide intermediates (betaines). mdpi.comorganic-chemistry.org These intermediates cyclize to form four-membered ring structures known as oxaphosphetanes. Subsequent fragmentation of the oxaphosphetane yields the alkene and a water-soluble dialkyl phosphate salt. mdpi.comresearchgate.net

The E-selectivity of the standard HWE reaction is often explained by thermodynamic control. The intermediates are able to equilibrate, and the pathway proceeding through the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene, is favored. researchgate.netacs.org Steric factors play a crucial role; the antiperiplanar approach of the carbanion to the carbonyl group is preferred, minimizing steric hindrance between the bulky groups. researchgate.netnih.gov

In contrast, the Still-Gennari modification of the HWE reaction provides a method for the stereoselective synthesis of (Z)-alkenes. researchgate.netacs.org This is achieved by using phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters, instead of the diethyl esters. chemrxiv.org The increased electrophilicity of the phosphorus atom in these reagents accelerates the elimination step from the oxaphosphetane. acs.org This rapid, irreversible elimination occurs under kinetic control, meaning the product distribution reflects the ratio of the initial syn- and anti-addition adducts. The reaction conditions are set to favor the formation of the syn-oxaphosphetane intermediate, which then rapidly collapses to the (Z)-alkene before equilibration can occur. acs.org

Influence of Reaction Conditions on Stereoselectivity (E/Z)

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the specific reaction conditions, including the base, cation, solvent, and temperature.

For the standard HWE reaction, which typically yields (E)-alkenes, several factors can enhance this selectivity. Studies have shown that increasing the steric bulk of the aldehyde, raising the reaction temperature (e.g., from -78 °C to 23 °C), and the choice of cation for the base (Li⁺ > Na⁺ > K⁺) all contribute to higher (E)-stereoselectivity. wikipedia.org

In the case of the (Z)-selective Still-Gennari olefination, the conditions are critical for achieving high kinetic control. The reaction is traditionally performed at low temperatures (typically -78 °C) using strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether such as 18-crown-6. mdpi.combohrium.com The crown ether sequesters the potassium cation, preventing it from coordinating with the intermediates, which helps to ensure a rapid and irreversible elimination pathway that favors the Z-isomer. acs.org

However, modifications to these conditions have been developed. For instance, with certain modified Still-Gennari reagents, excellent (Z)-selectivity has been achieved using sodium hydride (NaH) in THF at a higher temperature of -20 °C. nih.gov In some systems, temperature has been identified as a major factor influencing the stereochemical outcome. researchgate.net

In a study on a Weinreb amide-type HWE reaction, the interplay between base and temperature was clearly demonstrated. Using lithium bis(hexamethyldisilazide) (LHMDS) at -78 °C resulted in (Z)-selectivity. As the temperature was increased, the reaction shifted to favor the (E)-product. nih.gov Interestingly, when magnesium-based reagents like iPrMgCl were used, the reaction was highly (E)-selective regardless of the temperature, highlighting the profound impact of the metal cation on the reaction mechanism and stereochemical pathway. acs.orgnih.gov

| Entry | Base | Temperature (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 1 | LHMDS | -78 | 68 | 35:65 |

| 2 | LHMDS | -40 | 96 | 70:30 |

| 3 | LHMDS | 0 | 99 | 88:12 |

| 4 | iPrMgCl | -78 | <5 | >99:1 |

| 5 | iPrMgCl | 0 | 86 | >99:1 |

Data sourced from research on Weinreb amide-type HWE reactions. nih.gov

Phosphonate-Phosphate Rearrangements via Cyclic Intermediates

A significant reaction of α-functionalized phosphonates is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, often referred to as the Phospha-Brook rearrangement. researchgate.net This isomerization is particularly favorable when electron-withdrawing substituents are present on the α-carbon. researchgate.net

The mechanism is initiated by the deprotonation of the hydroxyl group by a base. The resulting α-alkoxyphosphonate then undergoes a nucleophilic attack of the oxygen atom onto the phosphorus center. This leads to the cleavage of the phosphorus-carbon bond, typically through a pentacoordinate phosphorus intermediate. The process generates a carbanion, which is stabilized by the adjacent electron-withdrawing group. Subsequent protonation of this carbanion yields the final phosphate product. researchgate.net Studies on the stereochemical course of this rearrangement have shown that the transformation proceeds with retention of the configuration at the phosphorus atom. researchgate.net

The propensity for this rearrangement is influenced by the reaction conditions. The nature and quantity of the amine catalyst, temperature, and solvent can determine whether the initial α-hydroxyphosphonate adduct is isolated or if it rearranges to the phosphate. For example, using a small amount of an amine catalyst might yield the Pudovik adduct (the α-hydroxyphosphonate), while a larger quantity or higher temperatures can promote the rearrangement to the phosphate product. researchgate.net

Development of Modified Still–Gennari-Type Reagents

To improve the efficiency and applicability of the (Z)-selective olefination, significant research has focused on developing modified Still-Gennari-type reagents. The original reagents, bis(2,2,2-trifluoroethyl)phosphonoacetates, while effective, often require cryogenic temperatures and specific, strong bases like KHMDS with 18-crown-6. mdpi.com

A key development has been the synthesis of alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates. mdpi.comnih.gov These reagents are structurally similar to the original Still-Gennari reagents but feature even more electron-withdrawing hexafluoroisopropyl groups. This modification enhances the Z-selectivity of the HWE reaction, achieving Z:E ratios of up to 98:2. nih.gov A significant practical advantage of these new reagents is their ability to provide high (Z)-selectivity using the more common and less expensive base sodium hydride (NaH) and at more moderate temperatures (e.g., -20 °C), obviating the need for KHMDS and crown ethers. nih.govacs.org

Other modified reagents that have been developed include various ethyl diarylphosphonoacetates. For example, a reagent based on 2-tert-butylphenol (B146161) proved to be highly efficient, yielding Z/E ratios of approximately 95:5 at 0 °C with both aromatic and aliphatic aldehydes. researchgate.net These developments broaden the synthetic utility of the (Z)-selective HWE reaction, making it a more versatile and accessible tool for organic synthesis.

| Reagent Type | Aldehyde | Base/Temp | Z:E Ratio | Reference |

|---|---|---|---|---|

| Still-Gennari (1e) | Benzaldehyde | NaH / -20 °C | 74:26 | mdpi.com |

| Modified (1b) | Benzaldehyde | NaH / -20 °C | 97:3 | mdpi.com |

| Still-Gennari (1e) | Octanal | NaH / -20 °C | 78:22 | mdpi.com |

| Modified (1b) | Octanal | NaH / -20 °C | 88:12 | mdpi.com |

Reagent 1e: Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Reagent 1b: Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate. Data sourced from a comparative study. mdpi.com

Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction has been extended to phosphonate reagents bearing a Weinreb amide (N-methoxy-N-methylamide) moiety. These α,β-unsaturated Weinreb amides are valuable synthetic intermediates. Research has focused on controlling the stereoselectivity of this specific HWE variant.

An (E)-selective Weinreb amide-type HWE reaction was developed by optimizing reaction conditions. A systematic investigation revealed that the choice of base and cation is crucial. While strong bases with alkali metal cations like LHMDS showed temperature-dependent selectivity, the use of a Grignard reagent, iPrMgCl, as the deprotonating agent consistently afforded high (E)-selectivity across a range of temperatures. acs.orgnih.gov This research led to the successful isolation and characterization of the reactive magnesium phosphonoenolate intermediate, which was found to be stable and effective in the HWE reaction. organic-chemistry.orgnih.gov

Conversely, the Still-Gennari olefination has been successfully applied to the synthesis of (Z)-unsaturated N-methoxy-N-methylamides, demonstrating that by choosing the appropriate phosphonate reagent and conditions, either the (E)- or (Z)-isomer of the α,β-unsaturated Weinreb amide can be accessed. bohrium.com

Cross-Coupling Reactions

This compound is a key substrate in various cross-coupling reactions, particularly those catalyzed by palladium, which enable the formation of carbon-phosphorus bonds.

Palladium-Catalyzed Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of diethyl phosphite with aryl or vinyl halides to synthesize the corresponding aryl or vinyl phosphonates. sciforum.netnih.gov The generally accepted mechanism for the Hirao reaction mirrors that of other palladium-catalyzed cross-couplings like the Suzuki or Heck reactions. It involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a ligand exchange or transmetalation-like step where the diethyl phosphite anion replaces the halide on the palladium center. The cycle concludes with the reductive elimination of the aryl phosphonate product, regenerating the Pd(0) catalyst. nih.govresearchgate.net

Various palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, can be used as catalyst precursors. nih.govresearchgate.net Research into "green" chemistry protocols has led to the development of Hirao reactions that can be performed under microwave irradiation and without the need for added phosphine (B1218219) ligands. In these "P-ligand-free" systems, an excess of the diethyl phosphite reagent itself can act as both a reducing agent for the Pd(II) precursor and as a ligand for the active Pd(0) catalyst. nih.govresearchgate.net

A complementary approach to synthesizing aryl phosphonates involves a Suzuki-Miyaura cross-coupling. In this strategy, a 2-diethylphosphonato-substituted arylboronate ester acts as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst. This method provides an alternative route to biaryl monophosphonates and can be more effective than the traditional Hirao coupling for certain sterically hindered substrates. ncl.ac.uk

Nickel-Catalyzed Cross-Coupling with Arylzinc Reagents